-(Chloromethyl)-5-methyl-1H-benzimidazole (CMB) is a heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of 5-methyl-1H-benzimidazole with formaldehyde and hydrochloric acid under specific conditions. Characterization of CMB typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.
While research on CMB is ongoing, it has shown promise in several areas of scientific exploration:
2-(Chloromethyl)-5-methyl-1H-benzimidazole is a chemical compound with the molecular formula C₉H₉ClN₂. It features a benzimidazole core, which consists of a fused benzene and imidazole ring, with a chloromethyl group at the second position and a methyl group at the fifth position. This compound is notable for its potential biological activities and applications in medicinal chemistry.
There is no current information available on the specific mechanism of action of CMMB.
Due to the lack of specific data, it's crucial to handle CMMB with caution, assuming it shares properties with other chloromethyl-substituted compounds. Here are some potential hazards:
Research indicates that 2-(chloromethyl)-5-methyl-1H-benzimidazole exhibits various biological activities:
Several methods exist for synthesizing 2-(chloromethyl)-5-methyl-1H-benzimidazole:
The applications of 2-(chloromethyl)-5-methyl-1H-benzimidazole include:
Studies on 2-(chloromethyl)-5-methyl-1H-benzimidazole have focused on its interactions with biological targets:
Several compounds share structural similarities with 2-(chloromethyl)-5-methyl-1H-benzimidazole. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Chloromethyl)-1H-benzimidazole | C₉H₉ClN₂ | Basic structure without methyl substitution at position five |
| 5-Nitro-2-(chloromethyl)-1H-benzimidazole | C₉H₈ClN₃O₂ | Contains a nitro group, enhancing potential biological activity |
| 2-(Chloromethyl)-4-methyl-1H-benzimidazole | C₉H₉ClN₂ | Different methyl substitution pattern affecting reactivity |
These compounds highlight the versatility of the benzimidazole scaffold and its potential for modification to enhance specific properties such as solubility, potency, or selectivity against biological targets.
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(chloromethyl)-5-methyl-1H-benzimidazole [1] [2]. This nomenclature follows established IUPAC conventions for benzimidazole derivatives, where the benzimidazole ring system serves as the parent structure [4].
The numbering system for benzimidazole derivatives follows a standardized pattern where the nitrogen atoms occupy positions 1 and 3, with the carbon atoms numbered sequentially around the fused ring system [5] [4]. In this naming convention, the "1H" designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 [6]. The systematic name reflects the presence of a chloromethyl group (-CH₂Cl) at position 2 and a methyl group (-CH₃) at position 5 of the benzimidazole ring [1] [7].
Alternative acceptable IUPAC nomenclature includes 2-(chloromethyl)-5-methyl-1H-benzo[d]imidazole, which explicitly indicates the fused ring structure using the benzo[d]imidazole designation [1] [2] [7]. This notation provides additional clarity regarding the ring fusion pattern and is commonly encountered in chemical databases and literature.